Cas no 4079-52-1 (2-Methoxyacetophenone)

2-Methoxyacetophenone (CAS 579-74-8) is an aromatic ketone derivative characterized by its clear to pale yellow liquid appearance and distinct floral odor. This compound is widely utilized as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, fragrances, and agrochemicals. Its methoxy and acetyl functional groups enhance reactivity, enabling efficient participation in reactions such as Friedel-Crafts acylation and nucleophilic substitutions. The compound exhibits moderate solubility in organic solvents and stability under standard conditions, making it suitable for laboratory and industrial applications. Its consistent purity and well-defined chemical properties ensure reliable performance in synthetic processes, contributing to its utility in fine chemical manufacturing.
2-Methoxyacetophenone structure
2-Methoxyacetophenone structure
商品名:2-Methoxyacetophenone
CAS番号:4079-52-1
MF:C9H10O2
メガワット:150.1745
MDL:MFCD00008499
CID:84922
PubChem ID:77698

2-Methoxyacetophenone 化学的及び物理的性質

名前と識別子

    • 2-Methoxy-1-phenylethanone
    • 2-Acetylanisole
    • alpha-Methoxyacetophenone
    • 1-Methoxyacetophenone
    • 2-METHOXYACETOPHENONE
    • Ethanone, 2-methoxy-1-phenyl-
    • 1-phenyl-3-methoxyethan-1-one
    • 2-methoxy-1-phenylethan-1-one
    • 2-methyl-1-phenylethanone
    • Acetophenone,2-methoxy
    • Ethanone,2-methoxy-1-phenyl
    • methoxyacetophenone
    • methoxybenzoyl-methane
    • 4079-52-1
    • DTXSID90193778
    • CHEBI:52400
    • Y4V7A57H8F
    • NS00030847
    • EN300-95570
    • 2-methoxy-acetophenone
    • E81732
    • AKOS009158186
    • .omega.-Methoxyacetophenone
    • NSC227212
    • Acetophenone, 2-methoxy-
    • NSC 227212
    • EINECS 223-802-4
    • UNII-Y4V7A57H8F
    • 2-Methoxyacetophenone, 95%
    • Q27123417
    • AI3-07623
    • MFCD00008499
    • 2-methoxy acetophenone
    • NSC354
    • FT-0635116
    • NSC 354
    • YRNDGUSDBCARGC-UHFFFAOYSA-N
    • AS-58946
    • Acetophenone, w-methoxy-
    • NSC-227212
    • F0001-1153
    • NSC-354
    • 2-methoxy-1-phenyl-ethanone
    • CS-0138576
    • SCHEMBL54072
    • DB-049658
    • 2-Methoxyacetophenone
    • MDL: MFCD00008499
    • インチ: InChI=1S/C9H10O2/c1-11-7-9(10)8-5-3-2-4-6-8/h2-6H,7H2,1H3
    • InChIKey: YRNDGUSDBCARGC-UHFFFAOYSA-N
    • ほほえんだ: COCC(=O)C1=CC=CC=C1

計算された属性

  • せいみつぶんしりょう: 150.06800
  • どういたいしつりょう: 150.068
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 126
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 2
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 26.3A^2

じっけんとくせい

  • 色と性状: No data avaiable
  • 密度みつど: 1.09 g/mL at 25 °C(lit.)
  • ゆうかいてん: 7-8 °C (lit.)
  • ふってん: 122-123 °C/18 mmHg(lit.)
  • フラッシュポイント: 華氏温度:215.6°f< br / >摂氏度:102°C< br / >
  • 屈折率: n20/D 1.5365(lit.)
  • PSA: 26.30000
  • LogP: 1.51570
  • じょうきあつ: 0.0±0.4 mmHg at 25°C

2-Methoxyacetophenone セキュリティ情報

2-Methoxyacetophenone 税関データ

  • 税関コード:2914509090
  • 税関データ:

    中国税関コード:

    2914509090

    概要:

    2914509090は他の酸素含有基を含むケトンである。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用、アセトン申告包装

    要約:

    HS:2914509090その他の酸素機能を有するケトン付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:5.5% General tariff:30.0%

2-Methoxyacetophenone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0001-1153-5g
2-Methoxyacetophenone
4079-52-1 95%+
5g
$282.0 2023-09-07
eNovation Chemicals LLC
D765372-5g
2-Methoxy-1-phenylethanone
4079-52-1 95%
5g
$640 2023-09-04
abcr
AB401604-250 mg
2-Methoxyacetophenone; .
4079-52-1
250mg
€241.60 2023-04-25
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA00642-5g
2-Methoxy-1-phenylethanone
4079-52-1 95%
5g
¥4779.0 2024-07-19
Life Chemicals
F0001-1153-1g
2-Methoxyacetophenone
4079-52-1 95%+
1g
$94.0 2023-09-07
Chemenu
CM308026-5g
2-Methoxy-1-phenylethanone
4079-52-1 95%
5g
$234 2021-06-16
Chemenu
CM308026-5g
2-Methoxy-1-phenylethanone
4079-52-1 95%
5g
$234 2022-06-11
eNovation Chemicals LLC
D765372-1g
2-Methoxy-1-phenylethanone
4079-52-1 95%
1g
$260 2023-09-04
Enamine
EN300-95570-0.5g
2-methoxy-1-phenylethan-1-one
4079-52-1 95.0%
0.5g
$99.0 2025-03-21
Alichem
A019121673-5g
2-Methoxy-1-phenylethanone
4079-52-1 95%
5g
$272.50 2023-09-02

2-Methoxyacetophenone 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Solvents: Diethyl ether
リファレンス
Reaction of organometallic reagents with ethyl trifluoroacetate and diethyl oxalate. Formation of trifluoromethyl ketones and α-keto esters via stable tetrahedral adducts
Creary, Xavier, Journal of Organic Chemistry, 1987, 52(22), 5026-30

2-Methoxyacetophenone Raw materials

2-Methoxyacetophenone Preparation Products

2-Methoxyacetophenone 関連文献

2-Methoxyacetophenoneに関する追加情報

Introduction to 2-Methoxyacetophenone (CAS No. 4079-52-1)

2-Methoxyacetophenone, with the chemical formula C8H8O, is a significant compound in the field of organic chemistry and pharmaceutical research. Its molecular structure features a phenyl ring substituted with a methoxy group and an acetyl group, making it a versatile intermediate in synthetic chemistry. This compound has garnered considerable attention due to its applications in various industries, including fragrances, pharmaceuticals, and agrochemicals.

The CAS number 4079-52-1 uniquely identifies this substance and distinguishes it from other isomers and analogs. Its stability under standard conditions and its reactivity in multiple chemical pathways make it a valuable building block for more complex molecules. In recent years, advancements in synthetic methodologies have further highlighted the importance of 2-Methoxyacetophenone in laboratory and industrial settings.

One of the most compelling aspects of 2-Methoxyacetophenone is its role as a precursor in the synthesis of biologically active compounds. Researchers have leveraged its reactive sites to develop novel molecules with potential therapeutic applications. For instance, derivatives of 2-Methoxyacetophenone have been explored in the development of anti-inflammatory agents and central nervous system (CNS) drugs. The methoxy group provides a handle for further functionalization, enabling chemists to tailor properties such as solubility and bioavailability.

In the realm of pharmaceutical innovation, 2-Methoxyacetophenone has been utilized in the synthesis of small-molecule inhibitors targeting specific enzymatic pathways. Recent studies have demonstrated its utility in generating compounds that modulate kinase activity, which is relevant to diseases such as cancer and autoimmune disorders. The ability to modify the phenyl ring and acetyl moiety allows for fine-tuning of electronic and steric properties, which are critical for achieving high binding affinity and selectivity.

The fragrance industry has also recognized the significance of 2-Methoxyacetophenone due to its aromatic characteristics. It serves as a key component in perfumes and scents, contributing to notes that are often described as fruity, floral, or sweet. Its olfactory profile makes it a preferred choice for perfumers seeking to create complex and appealing fragrances. Additionally, its stability under various storage conditions ensures consistent quality in commercial products.

From an agrochemical perspective, 2-Methoxyacetophenone derivatives have been investigated for their potential as intermediates in the synthesis of pesticides and herbicides. The structural features of this compound allow for interactions with biological targets that can inhibit unwanted plant growth or pest activity. Such applications underscore the compound's versatility beyond pharmaceuticals and fragrances.

Recent advancements in green chemistry have prompted researchers to explore more sustainable methods for synthesizing 2-Methoxyacetophenone. Catalytic processes that minimize waste and energy consumption have been developed, aligning with global efforts to reduce environmental impact. These innovations not only enhance efficiency but also make large-scale production more economically viable.

The role of computational chemistry in understanding 2-Methoxyacetophenone cannot be overstated. Molecular modeling techniques have enabled researchers to predict reactivity patterns and optimize synthetic routes before experimental trials. This approach saves time and resources while improving the likelihood of success in complex syntheses. Such computational tools are becoming indispensable in modern chemical research.

In conclusion, 2-Methoxyacetophenone (CAS No. 4079-52-1) is a multifaceted compound with broad applications across multiple industries. Its unique structural features make it an invaluable intermediate for pharmaceuticals, fragrances, agrochemicals, and beyond. As research continues to uncover new methodologies and applications, the importance of this compound is likely to grow further, solidifying its place as a cornerstone of organic synthesis.

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